Fdnp-ADP - 117414-72-9

Fdnp-ADP

Catalog Number: EVT-1177570
CAS Number: 117414-72-9
Molecular Formula: C16H16FN7O14P2
Molecular Weight: 613.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fdnp-ADP is classified as a nucleotide analogue. It is synthesized from adenosine diphosphate through specific chemical modifications that introduce the 5-fluoro-2,4-dinitrophenyl moiety. This modification allows for the exploration of nucleotide behavior in biological systems, particularly in relation to enzyme activity and binding interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fdnp-ADP typically involves several key steps:

  1. Starting Material: The process begins with adenosine diphosphate as the primary substrate.
  2. Dinitrophenylation: The introduction of the 5-fluoro-2,4-dinitrophenyl group is achieved through a reaction with appropriate reagents under controlled conditions. The procedure often mirrors that used for synthesizing other nucleotide derivatives but requires careful monitoring to ensure the correct substitution occurs.
  3. Purification: Following synthesis, Fdnp-ADP is purified using techniques such as chromatography to isolate the desired product from unreacted materials and by-products.

The specific conditions for these reactions can vary, but they generally involve solvents like dimethyl sulfoxide or acetonitrile and may require catalysts to facilitate the reaction.

Molecular Structure Analysis

Structure and Data

The molecular structure of Fdnp-ADP includes:

  • Base: Adenine
  • Sugar: Ribose
  • Phosphate Groups: Two phosphate groups linked by high-energy bonds
  • Functional Group: The 5-fluoro-2,4-dinitrophenyl group attached to the adenine moiety.

The presence of the dinitrophenyl group significantly alters the physical and chemical properties of adenosine diphosphate, making it a useful tool in biochemical assays.

Chemical Reactions Analysis

Reactions and Technical Details

Fdnp-ADP can participate in various chemical reactions:

  1. Enzymatic Reactions: It can act as a substrate for enzymes that normally utilize adenosine diphosphate, allowing researchers to study enzyme kinetics and mechanisms.
  2. Nucleophilic Substitution: The dinitrophenyl group can undergo nucleophilic attack under certain conditions, leading to further derivatization.
  3. Hydrolysis: Like other nucleotides, Fdnp-ADP can be hydrolyzed to release adenosine monophosphate and free phosphate groups.

These reactions are crucial for understanding how modifications to nucleotide structures influence their biological functions.

Mechanism of Action

Process and Data

The mechanism of action for Fdnp-ADP primarily revolves around its interaction with enzymes that bind nucleotides. The dinitrophenyl group enhances its ability to form stable complexes with target proteins, thereby influencing enzyme activity.

For instance, when Fdnp-ADP is used in assays designed to measure enzyme activity, it can serve as a competitive inhibitor or an alternative substrate, depending on the enzyme's specificity. This allows researchers to elucidate the binding mechanisms and kinetic parameters associated with nucleotide metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fdnp-ADP exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 405 g/mol.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties make it suitable for various laboratory applications, including biochemical assays and structural studies.

Applications

Scientific Uses

Fdnp-ADP is utilized in several scientific applications:

  1. Enzyme Kinetics Studies: It serves as a substrate or inhibitor in assays designed to measure enzyme activity related to nucleotide metabolism.
  2. Biochemical Assays: Its unique structure allows for sensitive detection methods in studies involving nucleotide signaling pathways.
  3. Drug Development: Understanding how modifications like those present in Fdnp-ADP affect nucleotide interactions can inform the design of new therapeutic agents targeting nucleotide-binding proteins.
Introduction to 3'-O-(5-fluoro-2,4-dinitrophenyl)adenosine Diphosphate Ether

Chemical Identity and Structural Properties of 3'-O-(5-fluoro-2,4-dinitrophenyl)adenosine Diphosphate Ether

3'-O-(5-Fluoro-2,4-dinitrophenyl)adenosine diphosphate ether (FDNP-adenosine diphosphate) is a synthetic adenosine diphosphate analog engineered for covalent modification of nucleotide-binding enzymes. Its structure comprises a canonical adenosine diphosphate moiety—adenine, ribose, and diphosphate groups—modified at the 3'-oxygen of the ribose ring with a 5-fluoro-2,4-dinitrophenyl (FDNP) group. This aryl fluoride substituent confers unique electrophilic reactivity, enabling nucleophilic substitution reactions with amino acid side chains (e.g., lysine ε-amino groups) within enzyme active sites. The fluorine atom at the para position enhances electrophilicity compared to non-fluorinated analogs, facilitating efficient covalent bond formation under physiological conditions [1].

The dinitrophenyl ring system provides additional utility: its strong absorbance at 360 nm allows spectrophotometric tracking of labeling reactions, while its bulkiness sterically blocks nucleotide binding after covalent attachment. This combination establishes FDNP-adenosine diphosphate as an affinity reagent—it exploits the natural affinity of adenosine triphosphatases for adenosine diphosphate/adenosine triphosphate while irreversibly inactivating them via covalent modification. Crucially, the 3'-modification preserves the hydrogen-bonding and electrostatic recognition features of the adenine base and phosphate groups, ensuring target specificity [1] [7].

Table 1: Structural Comparison of Adenosine Diphosphate and FDNP-Adenosine Diphosphate

FeatureAdenosine DiphosphateFDNP-Adenosine Diphosphate
Ribose ModificationUnmodified 3'-OH3'-O-(5-fluoro-2,4-dinitrophenyl) ether
Electrophilic SiteNoneFluorine on dinitrophenyl ring
Spectroscopic HandleAbsorbance at 259 nm (adenine)Additional absorbance at 360 nm (dinitrophenyl)
ReactivityReversible bindingCovalent modification of nucleophiles
Biological RecognitionNative conformationMaintained adenine/diphosphate recognition

Historical Development of Affinity Labeling Reagents in Biochemistry

Affinity labeling emerged in the mid-20th century as a strategy to bridge the gap between reversible substrate analogs and irreversible group-specific inhibitors. Early reagents like p-nitrophenyl acetate targeted serine hydrolases non-specifically. The field advanced with the development of active-site-directed irreversible inhibitors, conceptualized by Baker in 1967, where a substrate analog carries a weakly reactive electrophile positioned to react preferentially within the target enzyme's binding site [1] [3].

Nucleotide analogs were pivotal in this evolution. Early examples included fluorosulfonylbenzoyl adenosine (FSBA), an adenosine triphosphate analog modifying nucleophiles in kinases. However, FSBA suffered from hydrolytic instability and limited spectral properties. The introduction of aryl halide-based leaving groups, particularly dinitrophenyl derivatives, addressed these limitations. The 1970s–1980s saw systematic optimization of adenosine diphosphate/adenosine triphosphate affinity labels, culminating in derivatives like FDNP-adenosine diphosphate and its adenosine triphosphate counterpart (FDNP-adenosine triphosphate). These combined three critical elements:

  • High-Affinity Binding Moieties: Adenosine diphosphate/adenosine triphosphate structures ensure targetability to nucleotide-binding sites.
  • Controlled Electrophilicity: The fluorine atom's moderate reactivity balances specificity and reaction rate, minimizing non-specific modification.
  • Detectable Tags: Chromophores (dinitrophenyl) or radiolabels (e.g., carbon-14 in FDNP[¹⁴C]adenosine diphosphate) enable reaction monitoring and site identification [1].

FDNP-adenosine diphosphate exemplifies this refined design, enabling precise covalent trapping of enzyme-substrate complexes in ways impossible with earlier reagents. Its synthesis represented a milestone for probing adenosine triphosphatase mechanisms, particularly those involving transient nucleotide-bound states.

Table 2: Evolution of Key Nucleotide-Based Affinity Labeling Reagents

ReagentTarget EnzymesReactive GroupKey Advantages/Limitations
FSBA (1960s-70s)Kinases, Adenosine triphosphatasesSulfonyl fluorideHigh reactivity; prone to hydrolysis
2',3'-Dialdehyde ATPNucleotide-binding enzymesAldehydes (Schiff base formation)Specific but reversible
8-Azidoadenosine triphosphate (1980s)DiversePhotoactivatable azideSpatiotemporal control; requires UV light
FDNP-adenosine diphosphate/FDNP-adenosine triphosphate (1988)Adenosine triphosphatasesAryl fluorideTunable reactivity, chromophoric, irreversible

Role of FDNP-Adenosine Diphosphate in Enzyme Active Site Studies

FDNP-adenosine diphosphate's primary application lies in mapping the catalytic sites of adenosine triphosphate-dependent enzymes, particularly adenosine triphosphatases. Its efficacy was demonstrated in seminal studies on mitochondrial F1-adenosine triphosphatase (F1), the soluble catalytic sector of oxidative phosphorylation adenosine triphosphate synthase. Incubation of FDNP[¹⁴C]adenosine diphosphate with F1-adenosine triphosphatase resulted in time-dependent, covalent inhibition: incorporation of approximately 1.3 molecules of reagent per F1 complex achieved complete loss of adenosine triphosphatase activity. Crucially, inhibition was prevented by pre-incubation with saturating adenosine triphosphate or adenosine diphosphate, proving active-site specificity [1].

Subsequent proteolytic digestion and peptide sequencing identified lysine residue 162 (Lys-β162) within the β-subunit as the primary site of modification. This residue resides in a conserved nucleotide-binding domain. Labeling occurred almost exclusively (73%) on β-subunits, with minor labeling on α-subunits (9%) and negligible modification of γ, δ, or ε subunits. This subunit selectivity confirmed the asymmetric distribution of catalytic sites in F1, where only specific β-subunits bind nucleotides catalytically at any given time [1].

The identification of Lys-β162 was mechanistically significant. It provided direct experimental validation for structural models proposing this residue's involvement in coordinating the β-phosphate of adenosine triphosphate/adenosine diphosphate via electrostatic interactions. Mutagenesis studies later confirmed that altering Lys-β162 disrupts nucleotide binding and catalysis. FDNP-adenosine diphosphate thus served as a molecular probe to "freeze" the enzyme in an adenosine diphosphate-bound state, allowing biochemical dissection of a key catalytic residue [1] [4].

Beyond F1-adenosine triphosphatase, the principle demonstrated by FDNP-adenosine diphosphate—targeted covalent modification of active-site nucleophiles by electrophilic nucleotide analogs—informed the design of probes for other adenosine triphosphate-utilizing enzymes like kinases, adenylate kinase, and diverse mechanoenzymes (e.g., SecA translocase). These studies often reveal conserved catalytic residues involved in phosphate coordination or transition-state stabilization [4].

Analytical Techniques for Characterizing FDNP-Adenosine Diphosphate Adducts

Characterizing FDNP-adenosine diphosphate-enzyme adducts necessitates techniques sensitive to covalent modification and site identification:

  • Radiolabel Tracing: Using FDNP[¹⁴C]adenosine diphosphate allows quantitative detection of covalently bound label via liquid scintillation counting after extensive washing or gel filtration to remove unbound reagent. SDS-polyacrylamide gel electrophoresis followed by autoradiography or fluorography reveals the modified polypeptide(s), as demonstrated by the specific labeling of F1-adenosine triphosphatase β-subunits [1].
  • Spectrophotometric Assays: The distinct absorbance spectrum of the dinitrophenyl moiety (peak ~360 nm) enables real-time monitoring of labeling reactions. Disappearance of the 360 nm peak or characteristic shifts upon nucleophilic attack can indicate reaction completion.
  • Proteolytic Mapping & Peptide Sequencing: After confirming subunit modification, controlled proteolysis (e.g., using pepsin, trypsin) generates peptide fragments. Radiolabeled or UV-absorbent peptides are purified by chromatography (HPLC, ion-exchange). Edman degradation sequencing of labeled peptides pinpoints the modified residue, evidenced by the identification of the β-subunit peptide containing the covalently attached FDNP-adenosine diphosphate adduct at Lys-162 in F1-adenosine triphosphatase [1].
  • Mass Spectrometry (Modern Context): While not used in the original FDNP-adenosine diphosphate studies, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) would allow direct detection of the mass shift corresponding to FDNP-adenosine diphosphate adduction (+ 427 Da approximately) and fragmentation to confirm the exact site of modification, as applied to analogous ADP-ribosylated peptides [5] [7].

Table 3: Key Residues Labeled by FDNP-Adenosine Diphosphate in Adenosine Triphosphatases

EnzymeLabeled Subunit/ProteinModified ResidueFunctional Role of ResidueMethod of Identification
Mitochondrial F1-Adenosine Triphosphataseβ-subunitLysine-162Binds β-phosphate of adenosine diphosphate/adenosine triphosphate; critical for catalysisPepsin digestion, Radioactive peptide sequencing
(Putative) Other Adenosine TriphosphatasesKinases / DEAD-box helicasesConserved lysines in Walker A motifsAdenosine triphosphate phosphate coordinationInference from structural homology

FDNP-adenosine diphosphate remains a valuable historical and conceptual tool. It exemplifies rational affinity label design and provided crucial early insights into adenosine triphosphatase catalytic mechanisms that were later confirmed by high-resolution structural biology. Its legacy persists in the continued development of targeted covalent inhibitors and activity-based probes for nucleotide-binding enzymes.

Properties

CAS Number

117414-72-9

Product Name

Fdnp-ADP

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(5-fluoro-2,4-dinitrophenoxy)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C16H16FN7O14P2

Molecular Weight

613.28 g/mol

InChI

InChI=1S/C16H16FN7O14P2/c17-6-1-9(8(24(28)29)2-7(6)23(26)27)36-13-10(3-35-40(33,34)38-39(30,31)32)37-16(12(13)25)22-5-21-11-14(18)19-4-20-15(11)22/h1-2,4-5,10,12-13,16,25H,3H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t10-,12-,13-,16-/m1/s1/i5+2

InChI Key

HXFSLECKHFOJGS-PEAUNDLMSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

Synonyms

3'-O-(5-fluoro-2,4-dinitrophenyl)adenosine diphosphate ether
3'-O-(5-fluoro-2,4-dinitrophenyl)ADP ether
FDNP-ADP

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

Isomeric SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3[14CH]=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

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